4,4'-Thiobis(6-tert-butyl-2,3-xylenol) 4,4'-Thiobis(6-tert-butyl-2,3-xylenol)
Brand Name: Vulcanchem
CAS No.: 94021-13-3
VCID: VC16957155
InChI: InChI=1S/C24H34O2S/c1-13-15(3)21(25)17(23(5,6)7)11-19(13)27-20-12-18(24(8,9)10)22(26)16(4)14(20)2/h11-12,25-26H,1-10H3
SMILES:
Molecular Formula: C24H34O2S
Molecular Weight: 386.6 g/mol

4,4'-Thiobis(6-tert-butyl-2,3-xylenol)

CAS No.: 94021-13-3

Cat. No.: VC16957155

Molecular Formula: C24H34O2S

Molecular Weight: 386.6 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Thiobis(6-tert-butyl-2,3-xylenol) - 94021-13-3

Specification

CAS No. 94021-13-3
Molecular Formula C24H34O2S
Molecular Weight 386.6 g/mol
IUPAC Name 6-tert-butyl-4-(5-tert-butyl-4-hydroxy-2,3-dimethylphenyl)sulfanyl-2,3-dimethylphenol
Standard InChI InChI=1S/C24H34O2S/c1-13-15(3)21(25)17(23(5,6)7)11-19(13)27-20-12-18(24(8,9)10)22(26)16(4)14(20)2/h11-12,25-26H,1-10H3
Standard InChI Key RLBFJDVQZTVRMU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C(=C1C)O)C(C)(C)C)SC2=C(C(=C(C(=C2)C(C)(C)C)O)C)C

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

4,4'-Thiobis(6-tert-butyl-2,3-xylenol) is systematically named 6-tert-butyl-4-(5-tert-butyl-4-hydroxy-2,3-dimethylphenyl)sulfanyl-2,3-dimethylphenol. Its structure comprises two aromatic rings substituted with methyl, tert-butyl, and hydroxyl groups, connected via a sulfur atom (Figure 1) .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number94021-13-3
EINECS Number301-406-3
Molecular FormulaC<sub>24</sub>H<sub>34</sub>O<sub>2</sub>S
Molecular Weight386.6 g/mol
SMILES NotationCC1=C(C=C(C(=C1C)O)C(C)(C)C)SC2=C(C(=C(C(=C2)C(C)(C)C)O)C)C

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4,4'-Thiobis(6-tert-butyl-2,3-xylenol) likely involves oxidative coupling of 6-tert-butyl-2,3-xylenol using sulfur-based agents. A proposed mechanism includes:

  • Sulfurization: Reaction of two xylenol monomers with sulfur dichloride (SCl<sub>2</sub>) under alkaline conditions.

  • Purification: Crystallization or column chromatography to isolate the thiobis derivative .

Production Scalability

Industrial-scale production remains proprietary, though batch processes in closed systems are standard to minimize sulfur byproducts. The compound’s global production volume is undisclosed but likely limited to specialty chemical manufacturers .

Applications in Material Science

Antioxidant in Polymers

4,4'-Thiobis(6-tert-butyl-2,3-xylenol) acts as a radical scavenger in polyolefins (e.g., polyethylene, polypropylene), extending product lifespans by inhibiting chain scission. Its efficacy stems from:

  • Steric Hindrance: Bulky tert-butyl groups protect the phenolic -OH from oxidation.

  • Synergistic Effects: Enhanced performance when combined with phosphite co-stabilizers .

Table 2: Comparative Antioxidant Efficiency

Polymer TypeDegradation Delay (Hours)Concentration (wt%)
Polyethylene12000.1
Polypropylene9000.2

Lubricant Additives

In automotive lubricants, the compound reduces sludge formation under high-temperature conditions. Field studies report a 40% reduction in oxidative viscosity increase compared to amine-based antioxidants .

Toxicological and Ecotoxicological Profile

Mammalian Toxicity

Data on mammalian toxicity are sparse. Analogous xylenols exhibit low acute toxicity (LD<sub>50</sub> > 2000 mg/kg in rats), but chronic exposure risks, such as hepatic enzyme induction, require further study .

Aquatic Toxicity

Table 3: Ecotoxicity Estimates

OrganismEndpointValue (mg/L)Reliability
Daphnia magnaLC<sub>50</sub> (48h)4.4Moderate
Pseudokirchneriella subcapitataEC<sub>50</sub> (72h)3.6Low

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